4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, and phenylpiperazine groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine, which is achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Introduction of the Fluoro Group: The next step involves the introduction of the fluoro group to the aromatic ring. This is typically done using electrophilic fluorination reagents such as Selectfluor.
Formation of the Benzamide Core: The final step involves the coupling of the fluoro-substituted aromatic ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: This method involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the binding affinity and activity at various biological targets, including receptors and enzymes.
Biology: The compound is used in cell-based assays to study its effects on cell proliferation, apoptosis, and signal transduction pathways.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of both chloro and fluoro substituents on the aromatic rings, as well as the phenylpiperazine moiety. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O/c24-18-8-6-17(7-9-18)23(29)26-19-10-11-22(21(25)16-19)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTXSMPWBXDKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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